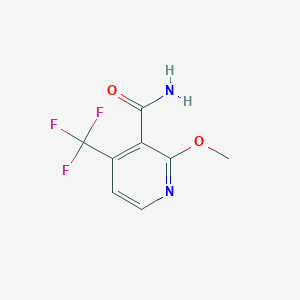

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

CAS No.: 175277-68-6

Cat. No.: VC3725823

Molecular Formula: C8H7F3N2O2

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 175277-68-6 |

|---|---|

| Molecular Formula | C8H7F3N2O2 |

| Molecular Weight | 220.15 g/mol |

| IUPAC Name | 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C8H7F3N2O2/c1-15-7-5(6(12)14)4(2-3-13-7)8(9,10)11/h2-3H,1H3,(H2,12,14) |

| Standard InChI Key | RRGITINWTJJJLD-UHFFFAOYSA-N |

| SMILES | COC1=NC=CC(=C1C(=O)N)C(F)(F)F |

| Canonical SMILES | COC1=NC=CC(=C1C(=O)N)C(F)(F)F |

Introduction

Structure and Basic Properties

Molecular Structure

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide features a pyridine core with three functional groups strategically positioned: a methoxy group at the C-2 position, a trifluoromethyl group at the C-4 position, and a carboxamide group at the C-3 position. This arrangement creates a highly functionalized heterocyclic compound with distinct electronic and steric properties. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electron distribution across the pyridine ring. The presence of the methoxy group at position 2 introduces electron-donating effects, while the carboxamide group at position 3 contributes to hydrogen bonding capabilities and additional reactivity patterns. These structural features collectively determine the compound's chemical behavior and potential applications.

Synthesis Methodologies

Building Block Approach

Another strategic approach would involve using trifluoromethyl-containing building blocks to construct the pyridine ring with the desired substitution pattern. This method allows for greater control over the position of functional groups and can be particularly useful for introducing the trifluoromethyl group at the desired C-4 position . The search results indicate that construction of pyridine rings from trifluoromethyl-containing building blocks is one of the main methods for preparing trifluoromethylpyridine derivatives, suggesting this could be a viable approach for synthesizing 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide.

A potential synthetic scheme might involve the preparation of a suitable trifluoromethylated precursor, followed by cyclization to form the pyridine ring with appropriate substituents. The methoxy group could be introduced through nucleophilic substitution if a suitable leaving group is present at the C-2 position. The carboxamide functionality might be incorporated directly during ring formation or introduced through subsequent functional group transformations.

Direct Trifluoromethylation Approach

Applications and Significance

Agrochemical Applications

Trifluoromethylpyridine derivatives have significant applications in agrochemical development, as indicated in the search results . The related compound 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride has been used in the synthesis of pyroxsulam, a commercial herbicide . This suggests that 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide might also possess potential applications in agrochemical research and development.

The presence of the carboxamide group in place of the sulfonyl chloride would alter the compound's reactivity and biological properties, potentially leading to different agrochemical applications. The carboxamide functionality is found in various pesticides and herbicides, contributing to their mode of action through specific interactions with target enzymes or receptors in pest organisms. Combined with the unique electronic and steric properties conferred by the trifluoromethyl and methoxy groups, 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide could represent an interesting structural scaffold for developing new agrochemical agents.

Material Science and Other Applications

Beyond pharmaceutical and agrochemical applications, fluorinated heterocycles like 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide may have potential uses in material science. The unique electronic properties conferred by the trifluoromethyl group, combined with the structural features of the methoxy and carboxamide substituents, could make this compound interesting for applications in specialized materials, such as liquid crystals, photovoltaic materials, or functional polymers.

Additionally, compounds with similar structural features have been investigated as chemical reagents, catalysts, or ligands in coordination chemistry. The combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates an electronically interesting pyridine derivative that could exhibit unique properties in these contexts.

Structure-Activity Relationships

Role of the Trifluoromethyl Group

The trifluoromethyl group at the C-4 position is a defining structural feature of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide and significantly influences its properties and potential applications. Trifluoromethyl substituents are known to enhance metabolic stability by resisting enzymatic degradation, a property that is highly valuable in drug design . The strong electron-withdrawing nature of this group alters the electronic distribution across the pyridine ring, affecting its reactivity, acidity/basicity, and binding interactions with biological targets.

Significance of the Methoxy Group

The methoxy group at the C-2 position introduces electron-donating properties that partially counterbalance the electron-withdrawing effect of the trifluoromethyl group. This creates an electronically complex heterocycle with regions of different electron density. From a structure-activity perspective, the methoxy group can serve as a hydrogen bond acceptor in interactions with biological targets, potentially contributing to binding affinity and selectivity.

Additionally, the methoxy group provides a site for potential metabolic transformation, which could be relevant for the compound's pharmacokinetic profile if developed as a drug candidate. It also offers a handle for further chemical modifications, enabling the creation of derivatives with altered properties or additional functionalities.

Importance of the Carboxamide Group

The carboxamide functionality at the C-3 position is perhaps the most biologically significant feature of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide. Carboxamide groups are prevalent in many drugs and bioactive compounds due to their ability to form hydrogen bonds with target proteins. The primary amide can act as both a hydrogen bond donor (through the NH₂ group) and acceptor (through the carbonyl oxygen), enabling multiple interaction points with biological targets.

The position of the carboxamide group at C-3 places it between the methoxy and trifluoromethyl substituents, creating a specific spatial arrangement that could be crucial for binding to specific biological targets. This arrangement might confer unique selectivity profiles compared to isomeric forms with different substitution patterns. In the development of structure-activity relationships, modifications to the carboxamide group (such as N-substitution or conversion to other amide derivatives) could provide valuable insights into the importance of this functional group for any observed biological activity.

Analytical Characterization

Chromatographic Analysis

Chromatographic methods would be valuable for the purification and analysis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide. High-performance liquid chromatography (HPLC) with UV detection would likely be effective, given the compound's aromatic nature and resulting UV absorbance. The specific retention time would depend on the chromatographic conditions, including the stationary phase, mobile phase composition, flow rate, and temperature.

Gas chromatography coupled with mass spectrometry (GC-MS) might also be applicable, depending on the compound's thermal stability and volatility. The presence of the trifluoromethyl group would likely enhance the compound's volatility compared to non-fluorinated analogs, potentially making GC-MS a viable analytical approach.

Thin-layer chromatography (TLC) could serve as a rapid method for monitoring reactions involving this compound, with visualization possible through UV absorption or appropriate staining methods.

Toxicological Considerations

Environmental Considerations

In environmental risk assessments, factors such as bioaccumulation potential, ecotoxicity, and breakdown products would need to be carefully evaluated. Without specific environmental fate data, cautious handling and disposal would be recommended to minimize environmental releases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume